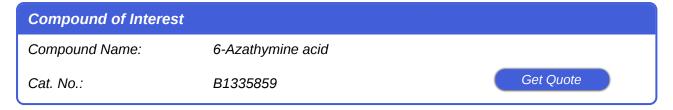


Spectroscopic Characterization of 6-Azathymine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-azathymine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for 6-Azathymine is $C_4H_5N_3O_2$ with a molecular weight of 127.10 g/mol . [1][2] The following tables summarize the available spectroscopic data for 6-azathymine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 6-Azathymine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a			
quantitative format			
from the search			
results.			



Table 2: 13C NMR Spectroscopic Data for 6-Azathymine

Chemical Shift (ppm)	Assignment
Data not available in a quantitative format from the search results.	

Note: Specific peak assignments for 1H and ^{13}C NMR were not explicitly available in the initial search results. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 6-Azathymine

Wavenumber (cm⁻¹)	Interpretation
Specific peak data not available. The spectrum was obtained using a Mull technique.	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-Azathymine



m/z	Relative Intensity (%)	lon
128.0455	-	[M+H]+
126.0309	-	[M-H] ⁻
99.9	Top Peak in MS2 of [M+H]+	Fragment Ion
82.9	2nd Highest Peak in MS2 of [M+H]+	Fragment Ion
84.9	3rd Highest Peak in MS2 of [M+H]+	Fragment Ion
55.1	-	Fragment Ion in MS2 of [M-H]
42.1	-	Fragment Ion in MS2 of [M-H] ⁻
54.4	-	Fragment Ion in MS2 of [M-H]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like 6-azathymine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 6-azathymine.

Methodology:

- Sample Preparation:
 - A small, precisely weighed amount of 6-azathymine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.[3]
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.



Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[4]

Data Acquisition:

- ¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton pulse sequence is executed.
 Key parameters include the number of scans, relaxation delay, and acquisition time.
- ¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.[5] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Data Processing:

- The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain spectrum.
- Phase and baseline corrections are applied to the spectrum.
- The chemical shifts are referenced to the solvent peak or TMS.
- For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-azathymine.

Methodology:

- Sample Preparation (Mull Technique):
 - A small amount of finely ground 6-azathymine powder (1-2 mg) is mixed with a mulling agent (e.g., Nujol - a mineral oil) to create a thick paste.[1]
 - The paste is then spread evenly between two infrared-transparent salt plates (e.g., KBr or NaCl).[1]



Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample-containing plates are placed in the sample holder of the spectrometer.
 - The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - The characteristic absorption bands are identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-azathymine.

Methodology:

- Sample Introduction:
 - A dilute solution of 6-azathymine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization:
 - An appropriate ionization technique is employed. For a compound like 6-azathymine,
 Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.[6][7] EI is a
 "hard" ionization technique that causes extensive fragmentation, providing structural



information.[7] ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.[8]

Mass Analysis:

• The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[9]

Detection:

• The separated ions are detected, and their abundance is recorded.

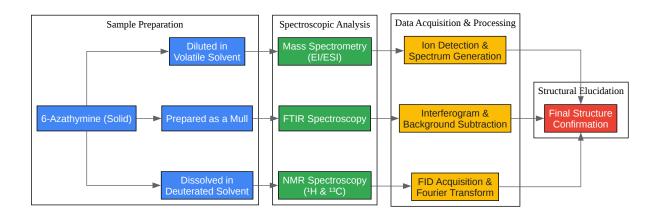
· Data Processing:

- A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
- For MS/MS experiments, a precursor ion (e.g., [M+H]+) is selected and fragmented to produce a product ion spectrum, which provides further structural details.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like 6-azathymine.





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